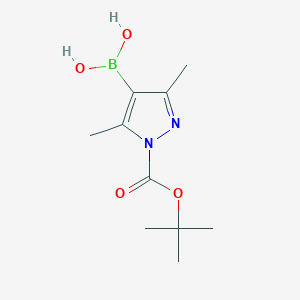

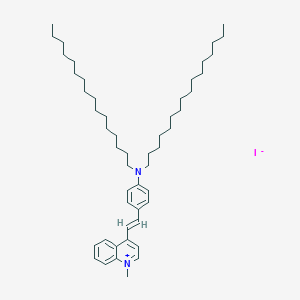

5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Rhodium(II) acetate catalysis plays a pivotal role in the formation of complex structures related to the "5-(6)-Carboxy RhodFluor" derivatives. The catalysis facilitates the decomposition of ethyl 2-diazo-3-oxopent-4-enoates, leading to the formation of 4-aryl-2-hydroxy-naphthoates or β,γ-unsaturated esters, with the dianion of 4-(diethylphosphono)acetoacetate acting as a propionate homoenolate equivalent (Taylor & Davies, 1983). Efficient synthetic routes to carboxy-X-rhodamines, which are analogous to "5-(6)-Carboxy RhodFluor," have been developed from inexpensive starting materials, enabling the synthesis of gram quantities of these dyes (Uddin & Marnett, 2008).

Molecular Structure Analysis

Studies on the molecular structure of related compounds reveal intricate details about their configuration. For instance, the crystal structure analysis of certain pyrazole derivatives offers insights into the molecular arrangement and interactions within similar compounds (Shen et al., 2012). These analyses are crucial for understanding the photophysical properties that underpin the utility of "5-(6)-Carboxy RhodFluor" derivatives in fluorescence applications.

Chemical Reactions and Properties

The reactivity of "5-(6)-Carboxy RhodFluor" derivatives can be illustrated through their ability to undergo selective transformations, such as the conversion of carboxylic acid groups into N-hydroxysuccinimidyl esters, which are then conjugated with amino groups of molecules of interest (Uddin & Marnett, 2008). This selective reactivity is vital for the compound's applications in bioconjugation and labeling studies.

Physical Properties Analysis

The physical properties, such as solubility, photostability, and quantum yield, are essential for the practical application of "5-(6)-Carboxy RhodFluor" derivatives. Although specific data on these properties is not provided, the related studies on synthesis and molecular structure offer indirect insights into the factors that influence these properties, including molecular symmetry, substituent effects, and the electronic environment around the fluorophore core.

Chemical Properties Analysis

The chemical properties of "5-(6)-Carboxy RhodFluor" derivatives, including their reactivity towards various functional groups, stability under different conditions, and susceptibility to photodegradation, can be inferred from the synthetic routes and reactions of similar compounds. The ability to undergo transformations, such as esterification and conjugation with biomolecules, highlights the versatility of these compounds in chemical and biological research contexts (Uddin & Marnett, 2008).

Scientific Research Applications

Chemical Synthesis and Applications :

- Padwa et al. (1993) explored the rhodium(II) carboxylate catalyzed decomposition of α-diazo esters and amides, leading to products derived from carbenoid insertion into solvent. This study highlights the potential use of rhodium carboxylates in complex chemical synthesis processes (Padwa, Dean, Fairfax, & Xu, 1993).

Fluorescent Probes and Detection :

- Uddin & Marnett (2008) reported an efficient route to synthesize 5- and 6-carboxy-X-rhodamines, potentially useful in fluorescent applications. They highlighted the transformation of carboxylic acid groups into N-hydroxysuccinimidyl esters for conjugation with molecules of interest, indicating potential uses in bioimaging or labeling (Uddin & Marnett, 2008).

Biomedical Research Applications :

- Guilini et al. (2015) developed chemical modifications of the carboxyl moiety of carboxyfluorescein diacetate to improve its passive diffusion through membranes, which has implications for live bacteria detection and possibly other biomedical imaging applications (Guilini et al., 2015).

Industrial and Environmental Applications :

- Andersen et al. (2014) explored the extraction and upgrading of short-chain carboxylates to esters via membrane electrolysis and biphasic esterification, demonstrating potential applications in the production of fine chemicals from biorefinery sidestreams (Andersen et al., 2014).

Organic Chemistry and Catalysis :

- Kao & Rosen (2004) investigated the intracellular detection of hydroxyl radical through the use of esterase-hydrolyzable labile esters. Their findings suggest strategies for detecting intracellular free radicals, which can be crucial in understanding various biological processes (Kao & Rosen, 2004).

properties

CAS RN |

126208-13-7 |

|---|---|

Product Name |

5-(6)-Carboxy RhodFluor, acetoxymethyl ester, acetate |

Molecular Formula |

C32H25NO9 |

Molecular Weight |

567.54 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tetrakis[N-phthaloyl-(S)-phenylalaninato]dirhodium Ethyl Acetate Adduct](/img/structure/B1147714.png)

![{2-[(Hydroxyimino)methyl]phenyl}methanol](/img/structure/B1147716.png)